2-[3-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione
Description
This compound is a heterocyclic organic molecule featuring a benzoxazinone core fused with an isoindole-1,3-dione scaffold. The benzoxazinone moiety (4H-3,1-benzoxazin-4-one) is substituted at the 6-position with a bromine atom, while the isoindole-dione unit is functionalized with a 3-nitrophenoxy group at the 5-position and a phenyl-linked benzoxazinone at the 2-position.
Properties
IUPAC Name |
2-[3-(6-bromo-4-oxo-3,1-benzoxazin-2-yl)phenyl]-5-(3-nitrophenoxy)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H14BrN3O7/c29-16-7-10-24-23(12-16)28(35)39-25(30-24)15-3-1-4-17(11-15)31-26(33)21-9-8-20(14-22(21)27(31)34)38-19-6-2-5-18(13-19)32(36)37/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYVNPZMMAWQNDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=CC(=C4)[N+](=O)[O-])C5=NC6=C(C=C(C=C6)Br)C(=O)O5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H14BrN3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on shared functional groups or scaffolds. Below is a comparative analysis:
Structural Analogues with Benzoxazinone Moieties
- Compound 41 (from ): 2-(1-(5H-[1,2,4]Triazino[5,6-b]indol-3-yl)-3-(4-bromophenyl)-1H-pyrazol-5-yl)-6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one Key Differences: Replaces the isoindole-dione system with a triazinoindole-pyrazole hybrid. The bromine substituent is on a phenyl group rather than the benzoxazinone ring.
- Methyl 8,9-dimethoxy-2,4-dimethyl-5-oxo-5,6-dihydrobenzo[c]-2,7-naphthyridine-1-carboxylate (): Key Differences: Features a naphthyridine-oxo system instead of benzoxazinone. Lacks the isoindole-dione scaffold. Activity: Likely targets bacterial enzymes due to naphthyridine’s known antibiotic properties .
Isoindole-1,3-dione Derivatives
- 2-(3-Amino-5-chloro-4-hydroxybenzyl)-1H-isoindole-1,3(2H)-dione (): Key Differences: Substituted with amino, chloro, and hydroxy groups instead of bromobenzoxazinone and nitrophenoxy. Activity: Amino and hydroxy groups enhance solubility, making it a candidate for CNS-targeting drugs .
- N-[(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylbenzenesulfonamide (): Key Differences: Incorporates a sulfonamide-triazole system rather than nitrophenoxy. Activity: Sulfonamide groups are associated with anti-inflammatory or antiviral effects .
Functional Group Comparisons
Research Findings and Hypotheses
- Synthetic Challenges: The bromine atom on the benzoxazinone ring (6-position) may hinder nucleophilic substitution reactions compared to non-halogenated analogs, as seen in ’s Compound 41 synthesis .
- This is absent in analogs like 2-(3-amino-5-chloro-4-hydroxybenzyl)-isoindole-dione .
- Thermodynamic Stability: The fused benzoxazinone-isoindole system likely exhibits higher melting points and lower solubility in polar solvents compared to simpler derivatives (e.g., ethyl (2-hydroxy-2-adamantyl)acetate in ) .
Limitations and Gaps in Current Knowledge
- No direct bioactivity data for the target compound exists in the provided evidence. Comparisons rely on structural extrapolation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
